molecular formula C45H74O18 B238148 Anemarsaponin B

Anemarsaponin B

Cat. No.: B238148
M. Wt: 903.1 g/mol
InChI Key: ROHLIYKWVMBBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anemarsaponin B is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, a plant belonging to the Liliaceae family. This compound has garnered significant attention due to its potent anti-inflammatory properties and its ability to modulate various biochemical pathways .

Biochemical Analysis

Biochemical Properties

Anemarsaponin B plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit cytotoxic activities on HepG2 and SGC7901 human cancer cell lines . It’s also known to inhibit many signaling pathways such as PI3K/AKT pathway, AKT/MAPK pathway, EGFR/PI3K/AKT pathway, PI3K/AKT/mTOR pathway, and RNF6/AKT/mTOR pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce immune inflammation, making it a promising candidate for acute pancreatitis treatment . It also mitigates acute pancreatitis damage in mice through apoptosis reduction and MAPK pathway modulation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds and interacts with biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, it has been shown to reduce the phosphorylation of TAK, p38, JNK, and ERK proteins, as well as the levels of TRAF6 protein in the acute pancreatitis model .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anemarsaponin B involves several steps, starting from the extraction of the rhizomes of Anemarrhena asphodeloides. The extraction process typically uses solvents like methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The production process is optimized to maintain the bioactivity of the compound.

Chemical Reactions Analysis

Types of Reactions: Anemarsaponin B undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.

    Reduction: Reduction reactions can alter the ketone or aldehyde groups within the molecule.

    Substitution: Substitution reactions can occur at the glycosidic bonds, leading to the formation of different saponin derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acidic or basic catalysts to facilitate glycosidic bond cleavage and formation.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities.

Scientific Research Applications

Anemarsaponin B has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.

    Biology: Investigated for its role in modulating cellular pathways and gene expression.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.

Comparison with Similar Compounds

Anemarsaponin B can be compared with other steroidal saponins such as:

    Diosgenin: Another steroidal saponin with anti-inflammatory and anti-cancer properties. Unlike this compound, diosgenin is primarily used as a precursor for the synthesis of steroid hormones.

    Sarsasapogenin: Known for its neuroprotective and anti-inflammatory effects. It shares similar pathways with this compound but differs in its specific molecular targets and potency.

    Hecogenin: Exhibits anti-inflammatory and anti-cancer activities. It is structurally similar to this compound but has distinct pharmacological profiles.

This compound stands out due to its specific inhibition of the NF-κB and MAPK pathways, making it a unique and valuable compound for research and therapeutic applications.

Properties

IUPAC Name

2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHLIYKWVMBBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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